molecular formula C15H9Cl2NO B1365919 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 590390-83-3

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No. B1365919
M. Wt: 290.1 g/mol
InChI Key: QOJYMODMCNPOPE-UHFFFAOYSA-N
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Description

“2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde” is a complex organic compound. Based on its name, it likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also appears to have a carbaldehyde group (a form of aldehyde) and a 2,5-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The aldehyde group is typically quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation . The indole and phenyl groups may also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Properties such as melting point, boiling point, and solubility would be determined by factors such as the compound’s polarity, molecular weight, and intermolecular forces .

Scientific Research Applications

Synthesis and Fluorescence Properties

  • Researchers have synthesized novel indole derivatives with significant fluorescence properties. These derivatives, including variants of indole-3-carbaldehyde, exhibit high fluorescence quantum yield, making them promising as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Anticonvulsant Activity

  • Indole derivatives synthesized from 2-phenyl-1H-indole and indole-3-carbaldehyde have demonstrated potential anticonvulsant activity. This suggests potential applications in the development of new anticonvulsant drugs (Gautam, Gupta, & Yogi, 2021).

Structural Analysis and Applications in Organic Chemistry

  • The indole derivatives have been a focus for diverse applications across different fields. Structural analysis of these compounds, including those based on indole-3-carbaldehyde, has been performed to explore their utility in various scientific applications (Tariq et al., 2020).

Green and Sustainable Chemistry

  • Indole-3-carbaldehyde has been used in environmentally friendly synthetic processes. The use of solvent-free methods and nanocatalysts represents a green approach to synthesizing compounds with potential applications in various fields (Madan, 2020).

Antioxidant Properties

  • Novel derivatives of indole carbaldehyde have been synthesized and evaluated for their antioxidant activity. This indicates the potential use of these compounds in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Synthesis of Novel Heterocyclic Compounds

  • The reaction of indole-3-carbaldehyde derivatives with various reagents has led to the formation of new heterocyclic compounds, indicating a broad scope for synthetic organic chemistry (Vikrishchuk et al., 2019).

Application in Catalysis

  • Indole derivatives have been synthesized and evaluated as catalysts in various chemical reactions. This highlights their utility in enhancing the efficiency of chemical processes (Singh et al., 2017).

properties

IUPAC Name

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c16-9-5-6-13(17)11(7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJYMODMCNPOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=CC(=C3)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234479
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde

CAS RN

590390-83-3
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590390-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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